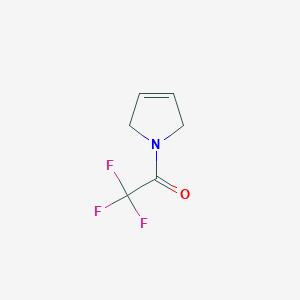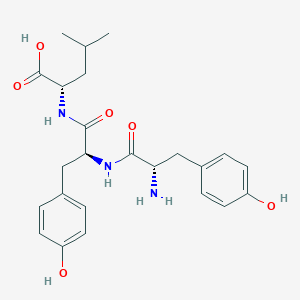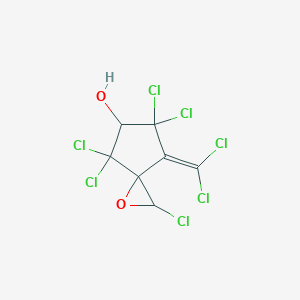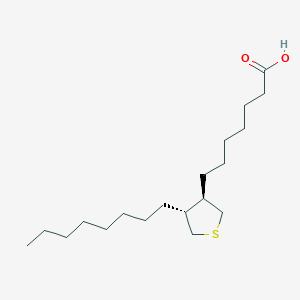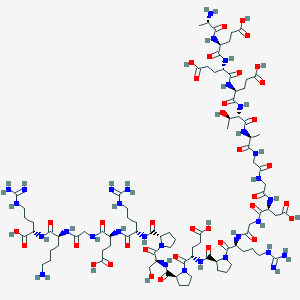
Pro-opiomelanocortin joining peptide(77-97)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pro-opiomelanocortin joining peptide (77-97), also known as joining peptide (JP), is a neuropeptide that is derived from the precursor protein pro-opiomelanocortin (POMC). POMC is a large protein that is processed into several smaller peptides, including JP, which is located at the C-terminus of the protein. JP has been found to have various physiological and biochemical effects, making it an interesting target for scientific research.
作用机制
JP is believed to exert its effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Specifically, JP has been found to bind to the MC2R subtype of MCRs, which are primarily expressed in the adrenal gland and are responsible for stimulating cortisol production. By inhibiting MC2R activation, JP reduces cortisol production and thereby modulates the activity of the HPA axis.
生化和生理效应
In addition to its effects on the HPA axis, JP has been found to have other biochemical and physiological effects. For example, JP has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), from immune cells. This suggests that JP may have anti-inflammatory properties, which could be beneficial for conditions characterized by chronic inflammation, such as autoimmune diseases.
实验室实验的优点和局限性
One advantage of studying JP is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, JP has been well-characterized in terms of its biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying these effects. However, one limitation of studying JP is that it is a relatively small peptide, which may limit its potential for therapeutic development.
未来方向
There are several future directions for research on JP. One area of interest is the potential therapeutic applications of JP for conditions characterized by HPA axis dysregulation, such as depression and anxiety. Another area of interest is the role of JP in modulating immune function, particularly in the context of chronic inflammation. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of JP on the HPA axis and other physiological systems.
合成方法
JP can be synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids. After the peptide chain is complete, it can be cleaved from the solid support and purified using various chromatographic techniques.
科学研究应用
JP has been studied for its potential role in modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. Specifically, JP has been found to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces the production of cortisol from the adrenal glands. This suggests that JP may have therapeutic potential for conditions characterized by HPA axis dysregulation, such as depression and anxiety.
属性
CAS 编号 |
123723-76-2 |
|---|---|
产品名称 |
Pro-opiomelanocortin joining peptide(77-97) |
分子式 |
C89H145N31O36 |
分子量 |
2225.3 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H145N31O36/c1-42(91)70(139)109-48(20-25-64(129)130)76(145)111-49(21-26-65(131)132)77(146)112-50(22-27-66(133)134)78(147)117-69(44(3)122)82(151)105-43(2)71(140)102-37-59(123)101-38-60(124)108-54(36-68(137)138)73(142)104-40-62(126)107-51(14-7-31-99-88(94)95)83(152)118-33-9-17-57(118)80(149)114-52(23-28-67(135)136)84(153)119-34-10-18-58(119)81(150)116-55(41-121)85(154)120-35-11-16-56(120)79(148)113-46(13-6-30-98-87(92)93)75(144)110-47(19-24-63(127)128)72(141)103-39-61(125)106-45(12-4-5-29-90)74(143)115-53(86(155)156)15-8-32-100-89(96)97/h42-58,69,121-122H,4-41,90-91H2,1-3H3,(H,101,123)(H,102,140)(H,103,141)(H,104,142)(H,105,151)(H,106,125)(H,107,126)(H,108,124)(H,109,139)(H,110,144)(H,111,145)(H,112,146)(H,113,148)(H,114,149)(H,115,143)(H,116,150)(H,117,147)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,69-/m0/s1 |
InChI 键 |
WKYPKQRWPPXGPY-PYQFHIGGSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
规范 SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
其他 CAS 编号 |
123723-76-2 |
序列 |
AEEETAGGDGRPEPSPREGKR |
同义词 |
COOH-terminally amidated rat JP joining peptide pro-ACTH-endorphin POMJP(77-97) pro-opiomelanocortin joining peptide(77-97) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



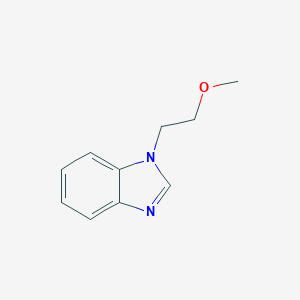

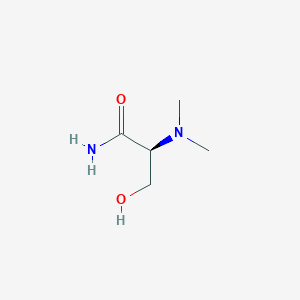
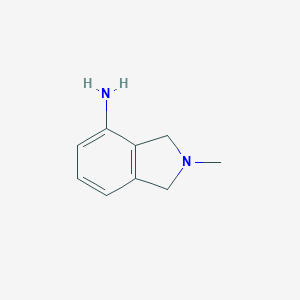
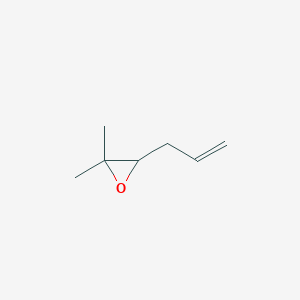

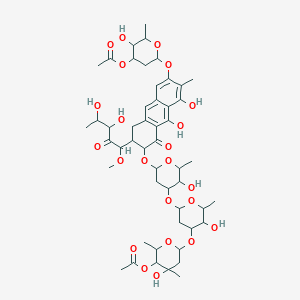
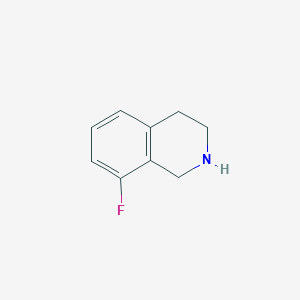
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
